(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate
Description
Properties
IUPAC Name |
[(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO2/c1-15-2-4-16(5-3-15)21-14-22(21)23(17-6-10-19(25)11-7-17)27-29-24(28)18-8-12-20(26)13-9-18/h2-13,21-22H,14H2,1H3/b27-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKPFWPHMRAHPE-SLEBQGDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=C(C=C3)F)/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
These effects are likely to be diverse, given the potential for the compound to interact with multiple targets and pathways.
Action Environment
The action, efficacy, and stability of HMS576F08 may be influenced by various environmental factors. These could include the physiological conditions within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues.
Biological Activity
(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate is a synthetic compound that exhibits a range of biological activities due to its unique structural features, including the presence of a cyclopropyl ring and fluorinated phenyl groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H15F2N
- Molecular Weight : 287.30 g/mol
- CAS Number : [Data not provided in search results]
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity
- Preliminary studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The presence of fluorine atoms in the structure is believed to enhance the compound's potency by increasing lipophilicity and modifying metabolic pathways, potentially leading to improved bioavailability and efficacy in tumor inhibition .
-
Neurochemical Effects
- Research has suggested that cyclopropane derivatives can influence neurotransmitter systems, particularly through modulation of serotonin receptors. Compounds with fluorinated phenyl groups have shown promise as selective agonists for 5-HT2 receptors, which are implicated in mood regulation and various neuropsychiatric disorders .
- Anti-inflammatory Properties
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation, such as phosphodiesterase type IV (PDE4), which plays a role in regulating inflammatory responses .
- Receptor Modulation : The compound may modulate receptor activity, particularly at serotonin receptors, influencing neurotransmission and potentially providing antidepressant effects .
- Metabolic Activation : The metabolism of fluorinated compounds often leads to reactive intermediates that can bind covalently to macromolecules, contributing to their antiproliferative activity against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Neurochemical | Modulation of serotonin receptors | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
- Antitumor Efficacy : A study investigating similar cyclopropane derivatives reported significant reductions in tumor cell viability in vitro, correlating with increased expression of apoptotic markers. These findings suggest that the compound may induce programmed cell death in malignant cells through a mechanism involving mitochondrial dysfunction and oxidative stress .
- Neuropharmacological Effects : In animal models, compounds structurally related to this compound demonstrated antidepressant-like effects in behavioral tests, indicating potential utility in treating mood disorders .
Scientific Research Applications
The compound exhibits a range of biological activities, primarily attributed to its ability to interact with various receptors and enzymes. Key areas of interest include:
- Antagonistic Properties : Similar compounds have shown potential as antagonists for neurokinin-1 (NK1) receptors, which are involved in pain and anxiety modulation.
- Enzyme Inhibition : The structure suggests potential inhibition of enzymes linked to inflammatory pathways, indicating possible applications in treating inflammatory diseases.
In Vitro Studies
Preliminary studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, such as:
- Mia PaCa-2 and PANC-1 Cell Lines : Related cyclopropyl compounds have shown promising antitumor activity against these pancreatic cancer cell lines.
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of similar compounds:
- NK1 Receptor Antagonists : Studies have indicated that these compounds can reduce symptoms of dyspepsia and improve gastrointestinal motility.
Case Studies
- Synthesis and Biological Evaluation : A 2024 study explored the synthesis of related cyclopropyl compounds, emphasizing the role of substituent variations in modulating receptor affinity and selectivity.
- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory potential of structurally similar compounds, showcasing their ability to modulate cytokine release in chronic inflammatory disease models.
Comparison of Biological Activities
A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. This highlights the importance of specific functional groups in enhancing or diminishing pharmacological effects.
| Compound | Activity Type | Reference |
|---|---|---|
| Compound A | Antagonist (NK1) | Study 2024 |
| Compound B | Enzyme Inhibitor | Study 2023 |
| Compound C | Cytotoxic (Cancer) | Study 2022 |
Chemical Reactions Analysis
Hydrolysis of the Benzoate Ester
The ester group in the molecule undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Pathway :
Conditions :
Key Observations :
-
The electron-withdrawing fluorine substituent on the benzoate accelerates hydrolysis compared to non-fluorinated esters .
-
Stability in biological matrices (e.g., plasma) is limited due to esterase activity .
Reduction of the Methylideneamino Group
The C=N bond in the methylideneamino group can be reduced to form a secondary amine.
Reaction Pathway :
Conditions :
Key Observations :
-
Stereoselectivity depends on the cyclopropane ring’s rigidity, favoring retention of configuration .
Electrophilic Aromatic Substitution (EAS) on Fluorophenyl Rings
The 4-fluorophenyl and 4-methylphenyl groups undergo regioselective substitution.
Key Observations :
-
Fluorine directs incoming electrophiles to meta positions, while methyl groups activate para positions .
-
Steric hindrance from the cyclopropane ring reduces reactivity at adjacent positions .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes ring-opening under thermal or acidic conditions.
Reaction Pathways :
-
Acid-Catalyzed Ring Opening :
-
Thermal Decomposition :
Key Observations :
Radical Reactions
The cyclopropane and aromatic systems participate in radical-mediated processes:
| Reaction Type | Initiators | Products | Reference |
|---|---|---|---|
| Photochlorination | Cl₂/hν | Chlorinated derivatives | |
| Polymerization | AIBN (azobisisobutyronitrile) | Cross-linked polymers |
Key Observations :
Suzuki-Miyaura Coupling
The methylphenylcyclopropyl moiety can act as a boronate precursor in cross-coupling reactions.
Example :
Conditions :
Key Applications :
Stability Under Oxidative Conditions
The compound resists oxidation at the cyclopropane ring but undergoes degradation at the methylideneamino group:
Q & A
Q. What synthetic routes are recommended for synthesizing (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate, and what parameters critically influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclopropane ring formation via [2+1] cycloaddition, followed by Schiff base condensation. Critical parameters include:
- Temperature control : Cyclopropanation requires precise temperature (e.g., 0–5°C) to minimize side reactions .
- Catalyst selection : Transition metal catalysts (e.g., Cu or Rh complexes) improve stereoselectivity for the Z-isomer .
- Reaction time : Extended stirring (>24 hrs) during imine formation enhances yield but risks hydrolysis .
Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the Z-isomer .
Q. Which spectroscopic techniques are essential for characterizing the cyclopropane ring and Z-configuration?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm). Coupling constants (J = 4–6 Hz) confirm cyclopropane geometry .
- ¹³C NMR : Cyclopropane carbons resonate at δ 15–25 ppm. NOE experiments differentiate Z/E isomers by spatial proximity of aromatic protons .
- FT-IR : A strong C=N stretch (~1640 cm⁻¹) confirms imine formation .
- Mass Spectrometry (HRMS) : Exact mass analysis validates molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or HPLC methods to test inhibition of target enzymes (e.g., kinases or proteases) at varying concentrations (1 nM–100 µM) .
- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK-293 or HeLa) to assess IC₅₀ values .
- Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can flow chemistry techniques be optimized for the continuous synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to optimize residence time, temperature, and reagent stoichiometry. For example, a 2³ factorial design can identify interactions between flow rate (0.5–2 mL/min), temperature (20–60°C), and catalyst loading .
- Inline Monitoring : Integrate FT-IR or UV sensors for real-time reaction tracking, enabling rapid adjustment of parameters .
- Scale-Up : Use segmented flow systems to prevent clogging during cyclopropane formation .
Q. How can computational methods predict the stability of the Z-isomer under varying pH conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-311+G**) to model protonation states and tautomerization barriers. Solvent effects (e.g., water) are modeled using PCM .
- Molecular Dynamics (MD) : Simulate the compound in explicit solvent (pH 1–14) to assess conformational stability over 100 ns trajectories .
- QSPR Models : Corrogate experimental solubility data with computed descriptors (e.g., logP, polar surface area) to predict pH-dependent stability .
Q. What strategies resolve contradictions between computational predictions and experimental solubility data?
- Methodological Answer :
- Data Reconciliation :
Purity Verification : Reanalyze compound purity via HPLC (>98%) to exclude impurities affecting solubility .
Polymorph Screening : Use X-ray diffraction to identify crystalline forms with varying solubility profiles .
Force Field Refinement : Adjust partial charges in MD simulations using experimental solubility as a constraint .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
